molecular formula C15H13FN2O B3847563 N-[(E)-(4-fluorophenyl)methylideneamino]-4-methylbenzamide

N-[(E)-(4-fluorophenyl)methylideneamino]-4-methylbenzamide

Cat. No.: B3847563
M. Wt: 256.27 g/mol
InChI Key: WPGCBFWORYGIHN-LICLKQGHSA-N
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Description

N-[(E)-(4-fluorophenyl)methylideneamino]-4-methylbenzamide is a Schiff base compound, characterized by the presence of an imine group (C=N) formed by the condensation of an amine and an aldehyde

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-(4-fluorophenyl)methylideneamino]-4-methylbenzamide typically involves the condensation reaction between 4-fluorobenzaldehyde and 4-methylaniline. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to around 80°C for several hours to ensure complete reaction. The product is then isolated by filtration and purified by recrystallization from ethanol .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by using larger reactors and continuous flow systems. The reaction conditions remain similar, but the process is optimized for higher yield and purity. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-(4-fluorophenyl)methylideneamino]-4-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: The imine group can be oxidized to form corresponding oxides.

    Reduction: The imine group can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Formation of this compound oxide.

    Reduction: Formation of N-[(4-fluorophenyl)methylamino]-4-methylbenzamide.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

N-[(E)-(4-fluorophenyl)methylideneamino]-4-methylbenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(E)-(4-fluorophenyl)methylideneamino]-4-methylbenzamide involves its interaction with biological targets such as enzymes and receptors. The imine group can form reversible covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. Additionally, the compound’s aromatic rings can engage in π-π interactions with aromatic residues in proteins, further stabilizing the binding .

Comparison with Similar Compounds

Similar Compounds

  • N-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
  • N-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide

Uniqueness

N-[(E)-(4-fluorophenyl)methylideneamino]-4-methylbenzamide is unique due to the presence of both fluorine and methyl groups, which enhance its lipophilicity and electronic properties. This makes it more effective in crossing biological membranes and interacting with molecular targets compared to similar compounds .

Properties

IUPAC Name

N-[(E)-(4-fluorophenyl)methylideneamino]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN2O/c1-11-2-6-13(7-3-11)15(19)18-17-10-12-4-8-14(16)9-5-12/h2-10H,1H3,(H,18,19)/b17-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPGCBFWORYGIHN-LICLKQGHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NN=CC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)N/N=C/C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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